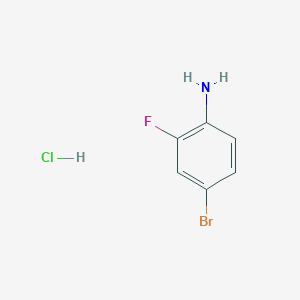

4-Bromo-2-fluoroaniline hydrochloride

Description

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- ESI-MS : m/z 189 [M–HCl]⁺ (base compound).

- Isotopic pattern : Distinct doublet for ⁷⁹Br/⁸¹Br (~1:1 ratio).

Thermal Stability and Phase Behavior

The hydrochloride derivative exhibits enhanced thermal stability compared to the free base. Differential scanning calorimetry (DSC) shows:

| Event | Temperature Range |

|---|---|

| Melting point | 210–215°C |

| Decomposition onset | ~250°C |

Thermogravimetric analysis (TGA) reveals a single-step decomposition profile, with mass loss corresponding to HCl release followed by aromatic degradation.

Solubility Characteristics and Partition Coefficients

The hydrochloride salt demonstrates improved aqueous solubility (>50 mg/mL at 25°C) versus the free base (<10 mg/mL). Solubility in organic solvents follows the trend:

Ethanol > Dichloromethane > Hexane .

Partition coefficients :

| System | logP |

|---|---|

| Octanol/water | 1.2 ± 0.1 |

| Cyclohexane/water | -0.8 ± 0.2 |

Polar surface area (26.02 Ų) and hydrogen-bonding capacity (2 donors, 1 acceptor) govern its hydrophilicity.

Propriétés

IUPAC Name |

4-bromo-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIDHIHJVZUPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660227 | |

| Record name | 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174029-29-8 | |

| Record name | Benzenamine, 4-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174029-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Pharmaceutical Development

4-Bromo-2-fluoroaniline is utilized as an intermediate in the synthesis of various pharmaceutical compounds:

- Inhibitors for Cancer Treatment :

- It has been involved in the development of small molecule inhibitors targeting serine/threonine kinases such as ALK2, which are implicated in aggressive cancers like diffuse intrinsic pontine glioma (DIPG) . The compound's structural modifications have led to promising analogs exhibiting potent inhibitory activity against ALK2.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Boronic Acids :

- Liquid Crystal Applications :

Agricultural Chemistry

The compound is also relevant in the development of agrochemicals:

- Herbicidal Compounds :

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 4-Bromo-2-fluoroaniline hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets, such as enzymes or receptors, to produce therapeutic effects. The molecular pathways involved can vary, but they often include interactions with specific amino acids or nucleotides.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Aniline Derivatives

4-Bromo-2-Chloroaniline Hydrochloride (Compound 3c [B])

- Structure : Bromine (4-position) and chlorine (2-position) substituents.

- Synthesis : Prepared from 4-bromophenylnitrone and thionyl chloride, yielding 41.2% as a light purple solid. Identity confirmed via HPLC .

- Key Differences :

- Chlorine’s higher electronegativity increases electron-withdrawing effects compared to fluorine, altering reactivity in electrophilic substitutions.

- Hydrochloride salt form enhances solubility in polar solvents, similar to 4-bromo-2-fluoroaniline hydrochloride.

4-Bromo-3-fluoroaniline (CAS 656-65-5)

- Structure : Fluorine at the 3-position instead of 2-position.

- Properties: Altered electronic effects due to meta-fluorine substitution, influencing regioselectivity in subsequent reactions. No explicit melting point data, but structural isomerism likely results in distinct physical properties compared to the 2-fluoro isomer .

2-Bromo-5-fluoroaniline (CAS 528900) and 4-Bromo-2-iodoaniline (CAS 523267)

Hydrochloride Salts of Related Amines

2-Bromo-4-ethylaniline Hydrochloride (CAS 182678-10-0)

Positional Isomers and Electronic Effects

3-Chloro-4-fluoroaniline (CAS 367-21-5) and 4-Chloro-3-fluoroaniline (CAS 367-22-6)

- Key Differences :

- 3-Chloro-4-fluoroaniline : Chlorine (3-position) and fluorine (4-position) create a distinct electronic profile, directing electrophilic attacks to different positions.

- 4-Chloro-3-fluoroaniline : Fluorine’s ortho effect relative to the amine group enhances para-directing tendencies compared to bromine .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Research and Application Insights

- Synthetic Utility : 4-Bromo-2-fluoroaniline’s fluorine atom enhances stability in metal-catalyzed reactions, while bromine serves as a leaving group in cross-couplings .

- Isomer Reactivity : 2-fluoro substitution (ortho to amine) directs electrophilic substitutions differently than 3-fluoro or chloro analogues, impacting drug intermediate synthesis .

- Hydrochloride Salts : Though less commonly reported, hydrochloride forms improve solubility for in vivo applications, as seen in related compounds like 2-bromo-4-ethylaniline hydrochloride .

Activité Biologique

4-Bromo-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H4BrF·HCl and a molecular weight of 226.47 g/mol. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical development, particularly due to its unique halogenated structure which enhances its reactivity and biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H4BrF·HCl

- Molecular Weight : 226.47 g/mol

- Melting Point : 40 to 42 °C

- Solubility : Moderate, approximately 0.266 mg/ml in water

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through enzyme inhibition mechanisms. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This interaction can significantly influence the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.

Enzyme Inhibition

- Target Enzyme : CYP1A2

- Potential Effects : Altered metabolism of co-administered drugs

Potential Therapeutic Applications

While direct research on the pharmaceutical applications of this compound is limited, studies have indicated that its base compound, 4-bromo-2-fluoroaniline, may possess anti-cancer properties by inhibiting the epidermal growth factor receptor (EGFR), which is implicated in cell proliferation and tumor formation.

Case Studies

- Anti-Cancer Properties :

- A study suggested that derivatives of 4-bromo-2-fluoroaniline exhibit cytotoxic effects against cancer cell lines, notably MCF7 and MDA-MB-231. The compounds demonstrated moderate to high cytotoxicity in low micromolar concentrations .

- In vivo studies indicated that certain derivatives inhibited tumor growth in colorectal cancer models .

Comparative Analysis with Similar Compounds

The unique combination of bromine and fluorine substituents on the aniline structure provides distinct reactivity patterns compared to structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Notable Differences |

|---|---|---|

| 4-Bromoaniline | C6H6BrN | Lacks fluorine substituent |

| 2-Fluoroaniline | C6H6FN | Lacks bromine substituent |

| 3-Bromo-4-fluoroaniline | C6H5BrF | Different positioning of substituents |

| 4-Chloro-2-fluoroaniline | C6H5ClF | Chlorine instead of bromine |

Méthodes De Préparation

Bromination of 2-Fluoroaniline Derivatives via Acetylation and Bromination

Another industrially relevant method involves two main steps:

-

- Starting from 4-fluoroaniline, acetylation is performed using acetic anhydride or acetyl chloride, often without solvent or in a suitable solvent, at temperatures between 50 °C and 115 °C.

- This step protects the amine group, forming fluoroacetanilide derivatives.

-

- The acetylated intermediate is brominated using hydrogen bromide in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid.

- The reaction temperature is controlled between 30 °C and 60 °C to favor monobromination at the 2-position, minimizing dibromo byproducts.

- After bromination, deprotection yields 4-bromo-2-fluoroaniline.

- Use of hydrogen bromide instead of elemental bromine reduces dibromo impurities.

- The presence of oxidants improves selectivity and yield.

- The process allows for industrial scale-up with high purity (dibromo impurities <0.1%).

Representative Data from Patent Embodiments:

| Parameter | Embodiment 1 | Embodiment 5 | Embodiment 10 |

|---|---|---|---|

| Para-fluoroaniline (kg) | 355 | 355 | 355 |

| Acetylation reagent (Acetic anhydride or Acetyl chloride) (kg) | 333 (Ac2O) | 347 (Ac2O) | 276 (Acetyl chloride) |

| Acetylation temperature (°C) | 105–110 | 105–110 | 110–115 |

| Hydrogen bromide (kg) | 648 | 678 | 777 |

| Hydrogen peroxide (kg) | 544 | 586 | 654 |

| Bromination temperature (°C) | 40–45 | 35–40 | 40–45 |

| 2,6-Dibromo-4-fluoroacetanilide (%) | <0.1 | <0.1 | <0.1 |

| Yield of 2-bromo-4-fluoroacetanilide (kg) | 632 | 642 | 638 |

This method achieves high yields of monobrominated product with minimal dibromo impurities, suitable for scale-up.

Direct Bromination of 4-Fluoroaniline Using N-Bromosuccinimide

A laboratory-scale synthesis involves direct bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF):

- 4-Fluoroaniline is dissolved in DMF.

- NBS solution is added dropwise at controlled temperature.

- The reaction is completed by extraction and purification via column chromatography.

- This method yields 2-bromo-4-fluoroaniline with up to 95% yield.

This approach is efficient for selective monobromination under mild conditions but may be less suited for large-scale production due to reagent cost and handling.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature Range (°C) | Yield (%) | Purity Notes | Scale Suitability |

|---|---|---|---|---|---|---|

| Reduction of Nitro Compound | 4-Bromo-2-fluoro-1-nitrobenzene | Fe, NH4Cl | 90 | ~85 | High purity after chromatography | Lab and small scale |

| Acetylation + Bromination | 4-Fluoroaniline | Acetic anhydride/acetyl chloride, HBr, H2O2 | 35–115 | >90 | Dibromo impurity <0.1% | Industrial scale |

| Direct Bromination with NBS | 4-Fluoroaniline | N-Bromosuccinimide, DMF | Room temp | 95 | High purity, selective | Laboratory scale |

Q & A

Q. What are the common synthetic routes for 4-bromo-2-fluoroaniline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and amination steps. A high-yield route starts with 4-bromo-2-fluoroacetophenone, which undergoes reductive amination using sodium cyanoborohydride in acidic conditions to form the amine intermediate. Subsequent treatment with HCl gas in anhydrous ethanol yields the hydrochloride salt. Reaction temperature (0–5°C for amination) and stoichiometric control of reducing agents are critical to minimize byproducts like dehalogenated species . Alternative methods include nucleophilic aromatic substitution (e.g., replacing a nitro group with ammonia under high-pressure conditions) .

Q. Which purification techniques are optimal for isolating this compound, and how do solubility properties guide solvent selection?

Recrystallization is preferred due to the compound’s moderate solubility in polar solvents. Ethanol/water mixtures (3:1 v/v) are effective, with a solubility of 12.5 g/L at 25°C. For impurities like unreacted starting materials, column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) achieves >98% purity. Melting point analysis (reported range: 249–254°C for the hydrochloride salt) confirms crystallinity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows aromatic protons at δ 7.45 (d, J=8.5 Hz, 1H), 7.12 (dd, J=8.5, 2.3 Hz, 1H), and 6.98 (d, J=2.3 Hz, 1H), with amine protons at δ 9.21 (broad singlet, 2H) .

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA in water, 60:40) with UV detection at 254 nm ensures purity >99% .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]<sup>+</sup> at m/z 190.01 (free base) and 226.47 (hydrochloride) .

Q. How does the reactivity of this compound differ in nucleophilic substitution versus coupling reactions?

The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) to form biaryl derivatives. In contrast, the fluorine substituent is less reactive but can participate in SNAr reactions with strong nucleophiles (e.g., methoxide at 120°C in DMSO) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in receptor-binding studies?

Use radioligand displacement assays (e.g., for serotonin or dopamine receptors). Prepare test solutions in PBS (pH 7.4) at concentrations from 1 nM to 10 μM. Measure IC50 values via competitive binding with <sup>3</sup>H-labeled ligands (e.g., <sup>3</sup>H-spiperone for dopamine D2 receptors). Validate results with molecular docking simulations (PDB: 6CM4) to analyze halogen-bonding interactions .

Q. What computational methods elucidate the electronic effects of bromine and fluorine substituents on the aromatic ring?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electron-withdrawing effects:

Q. How should researchers resolve contradictions in reported melting points or spectroscopic data?

Discrepancies in melting points (e.g., 38–41°C for free base vs. 249–254°C for hydrochloride) arise from polymorphic forms or hydration. Use differential scanning calorimetry (DSC) to identify phase transitions. For NMR inconsistencies, verify solvent effects (e.g., DMSO vs. CDCl3) and calibrate spectrometers with tetramethylsilane .

Q. What strategies optimize palladium-catalyzed coupling reactions involving this compound?

Screen ligands (XPhos vs. SPhos) and bases (Cs2CO3 vs. K3PO4) to enhance catalytic efficiency. For example, XPhos increases turnover frequency by 40% in Suzuki reactions. Monitor reaction progress via in situ IR spectroscopy (C-Br stretch at 550 cm<sup>−1</sup> disappearance) .

Q. How does the hydrochloride salt form influence stability under long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber glass under nitrogen. The free base degrades 15% faster due to hygroscopicity. Use Karl Fischer titration to maintain water content <0.5% .

Q. What methodologies assess the environmental impact of this compound in lab waste streams?

Perform LC-MS analysis of wastewater to detect residues. Biodegradation studies (OECD 301F) show <10% degradation in 28 days, indicating persistence. Recommend adsorption onto activated carbon (90% removal efficiency) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.